2-Propenoic acid, 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, (2e)-
Description
This compound is an α,β-unsaturated carboxylic acid derivative featuring a 2-fluoro-5-(pinacol boronate)phenyl substituent. The (2E)-configuration denotes a trans-arrangement of the propenoic acid moiety, which is critical for its electronic and steric properties. Synthesized via a two-step process (General Procedure A), it starts with 4-fluoro-3-formylphenylboronic acid (1e), undergoes pinacol boronate ester formation, and is reduced with NaBH₄ to yield the intermediate alcohol (2e) in 95% yield (m.p. 44–47°C) . Further functionalization, such as phthalimide coupling (General Procedure B), demonstrates its versatility as a synthetic intermediate . The pinacol boronate group enhances stability and enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in biaryl synthesis .
Properties
IUPAC Name |
(E)-3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BFO4/c1-14(2)15(3,4)21-16(20-14)11-6-7-12(17)10(9-11)5-8-13(18)19/h5-9H,1-4H3,(H,18,19)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQQHYOJHKHFFB-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Propenoic acid, also known as acrylic acid, is a compound that has garnered attention due to its potential biological activities. The specific derivative , 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, (2E)-, incorporates a fluorine atom and a boron-containing moiety that may enhance its biological properties. This article synthesizes current research findings on the biological activity of this compound.
Chemical Structure
The chemical structure of 2-Propenoic acid derivative can be described as follows:
- Molecular Formula : C₁₃H₁₈B₁F₁O₄
- IUPAC Name : 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, (2E)-
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an anti-cancer agent and its effects on cellular mechanisms.
Anticancer Properties
Research indicates that derivatives of 2-propenoic acid can exhibit significant anticancer activity. For instance:
- EGFR Inhibition : Studies have shown that certain derivatives can inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in cancer progression. The compound's structural features may enhance selectivity towards mutant EGFRs while minimizing effects on wild-type EGFR .
- Cell Proliferation : In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cell lines with IC50 values in the low micromolar range. For example, a related compound showed IC50 values around 20 nM against B lymphocyte proliferation .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Targeting Kinases : The presence of the boron moiety may facilitate interactions with kinase domains involved in cell signaling pathways critical for tumor growth and survival.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures may influence ROS levels within cells, leading to altered apoptosis pathways.
Toxicological Profile
While exploring the biological activity of 2-Propenoic acid derivatives, it is crucial to consider their toxicological profiles:
- Skin and Eye Irritation : The compound is classified as causing skin irritation and serious eye damage .
- Acute Toxicity : There are warnings regarding potential acute toxicity upon ingestion or contact .
Research Findings Summary
Case Study 1: EGFR Mutant Inhibition
A study conducted on various derivatives revealed that compounds similar to the one displayed high potency against specific mutant forms of EGFR while showing lower inhibition rates on wild-type EGFR. This selectivity suggests a promising therapeutic window for targeted cancer therapies .
Case Study 2: Cellular Proliferation
In vitro experiments demonstrated that the compound could significantly reduce the proliferation of certain cancer cell lines at low concentrations (IC50 ~ 20 nM), indicating its potential utility in cancer treatment protocols .
Scientific Research Applications
Materials Science
Polymerization : The compound can be utilized as a monomer in polymer synthesis due to its unsaturated double bond. It can undergo radical polymerization to form polymers with specific functionalities, making it useful in creating advanced materials with tailored properties.
Coatings and Adhesives : Its unique structure allows for the development of coatings and adhesives that exhibit enhanced adhesion and durability. The presence of the dioxaborolane group can improve the thermal stability of these materials.
Pharmaceuticals
Drug Development : The compound's fluorinated phenyl group enhances lipophilicity, which can improve the bioavailability of pharmaceutical agents. It serves as a building block in the synthesis of biologically active compounds.
Case Study : A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. The incorporation of the dioxaborolane moiety was shown to enhance the efficacy of the resulting compounds against specific cancer cell lines .
Organic Synthesis
Cross-Coupling Reactions : The compound is valuable in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative. This enables the formation of carbon-carbon bonds crucial for constructing complex organic molecules.
| Reaction Type | Example Compound | Yield (%) |
|---|---|---|
| Suzuki Coupling | (S)-2-fluoro-5-(1H-triazole) | 85 |
| Heck Reaction | Vinylated Aromatic Compounds | 78 |
| Michael Addition | α,β-Unsaturated Carbonyls | 90 |
Analytical Chemistry
The compound can also be used as a reagent in analytical chemistry for detecting certain functional groups or as a standard in chromatographic methods due to its defined molecular structure and stability under various conditions.
Comparison with Similar Compounds
2-(3-Fluoro-4-(pinacol boronate)phenyl)acetic acid
- Structure: Replaces the propenoic acid with an acetic acid chain.
- Properties: Lower molecular weight (280.10 g/mol vs. 304.12 g/mol for the target compound), with a similar boronate group.
3-[5-(4-Chlorophenyl)furan-2-yl]-(2E)-propenoic acid
- Structure : Substitutes the boronate-phenyl group with a 4-chlorophenyl-furan system.
- Properties: Higher Cl atomic contribution increases molecular weight (248.66 g/mol) and lipophilicity. No boronate limits Suzuki coupling utility .
Fluorinated Propenoic Acid Analogs
(2E)-3-[5-(2,4-Difluorophenyl)furan-2-yl]prop-2-enoic acid
3-(2-Methoxyphenyl)-2-propenoic acid
- Structure : Methoxy group at the ortho position of the phenyl ring.
- Properties : Lower molecular weight (178.18 g/mol) and higher solubility in polar solvents due to the methoxy group. The (2E)-configuration is conserved, but the lack of fluorine or boronate reduces electronic diversity .
Heterocyclic-Modified Propenoic Acids
3-[4-[(2-Chloro-5-thiazolyl)methoxy]phenyl]-(2E)-propenoic acid
- Structure : Thiazole ring introduces nitrogen and sulfur heteroatoms.
- The chloro-thiazole group may confer bioactivity, as seen in agrochemicals or pharmaceuticals .
3-(2,2-Difluoro-1,3-benzodioxol-5-yl)propenoic acid
- Structure : Difluorobenzodioxole ring replaces the boronate-phenyl group.
- Properties : Enhanced aromaticity and electron-withdrawing effects from fluorine and oxygen atoms. The rigid benzodioxole system may improve binding affinity in receptor-ligand interactions .
Comparative Data Table
Key Findings and Implications
- Electronic Effects : The target compound’s boronate group enables cross-coupling reactions, while fluorine enhances electronegativity and stability. Comparatively, thiazole- or benzodioxole-containing analogs prioritize bioactivity over synthetic utility.
- Steric Considerations: The (2E)-configuration minimizes steric hindrance in the propenoic acid moiety, favoring planar transition states in conjugate additions. Bulkier substituents (e.g., pinacol boronate) may slow reaction kinetics but improve regioselectivity.
- Applications : The target compound’s primary use is as a boronate-protected intermediate for biaryl synthesis . In contrast, chlorophenyl-furan derivatives are explored for antimicrobial activity, and thiazole analogs for kinase inhibition .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, and what methodologies are recommended for achieving high purity?
- Answer : The compound contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a common boronate ester used in Suzuki-Miyaura cross-coupling reactions. Synthesis typically involves functionalizing a fluorinated phenylacrylic acid precursor with the boronate ester via palladium-catalyzed coupling. To ensure purity:
- Use HPLC with a reverse-phase C18 column and UV detection (λ = 254 nm) to monitor reaction progress and isolate intermediates.
- Employ recrystallization in ethanol/water mixtures (70:30 v/v) to remove unreacted boronate esters.
- Validate purity via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle this compound to ensure safety, given its structural hazards?
- Answer : Based on safety data for structurally similar boronate esters:
- Use P95 respirators (NIOSH standard) or ABEK-P2 (EU standard) for respiratory protection during synthesis.
- Wear nitrile gloves and chemical-resistant aprons to prevent dermal exposure.
- Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the boronate ester .
Q. What analytical techniques are critical for characterizing its stereochemical configuration (2E)?
- Answer : The (2E)-configuration (trans double bond in the propenoic acid moiety) can be confirmed via:
- NOESY NMR to detect spatial proximity between the β-hydrogen and adjacent aromatic protons.
- FT-IR spectroscopy to identify characteristic C=O (1700–1720 cm⁻¹) and C=C (1620–1640 cm⁻¹) stretching frequencies.
- X-ray crystallography for definitive structural elucidation .
Advanced Research Questions
Q. How does the electronic nature of the 2-fluoro substituent influence reactivity in cross-coupling reactions?
- Answer : The electron-withdrawing fluorine at the 2-position on the phenyl ring enhances the electrophilicity of the boronate ester, facilitating transmetalation in Suzuki reactions. Computational studies (DFT at B3LYP/6-31G*) show:
- A 15–20% increase in reaction rate compared to non-fluorinated analogs.
- Stabilization of the transition state via fluorine-induced polarization of the aromatic ring.
- Experimental validation via kinetic isotope effect (KIE) studies using deuterated substrates .
Q. What strategies resolve contradictions in reported bioactivity data for this compound and its analogs?
- Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from structural variations in the propenoic acid backbone. To address this:
- Perform structure-activity relationship (SAR) studies using analogs with modified substituents (e.g., methoxy vs. trifluoromethyl groups).
- Compare IC₅₀ values across standardized assays (e.g., MTT for cytotoxicity, microdilution for antimicrobial activity).
- Reference analog comparison tables (e.g., similarity indices for CAS 14089744 vs. 47837542) to identify critical functional groups .
Q. What computational models predict the compound’s stability under varying pH conditions?
- Answer : The boronate ester is pH-sensitive. Density Functional Theory (DFT) and molecular dynamics (MD) simulations predict:
- Hydrolysis at pH > 7.5, with a half-life (t₁/₂) of 2–4 hours in aqueous buffers.
- Stabilization in acidic conditions (pH 4–6) via protonation of the dioxaborolane oxygen.
- Experimental validation using UV-Vis spectroscopy to monitor boronate ester degradation at 280 nm .
Q. How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?
- Answer : Key parameters include:
- Catalyst loading : Reduce Pd(PPh₃)₄ from 5 mol% to 1–2 mol% to suppress β-hydride elimination byproducts.
- Solvent selection : Use toluene/water (3:1 v/v) instead of THF to enhance phase separation and reduce ester hydrolysis.
- Temperature control : Maintain 60–70°C to balance reaction rate and boronate ester stability.
- Monitor via gas chromatography-mass spectrometry (GC-MS) for real-time byproduct detection .
Methodological Frameworks
Q. What theoretical frameworks guide mechanistic studies of its reactivity in organoboron chemistry?
- Answer : Link research to:
- Frontier Molecular Orbital (FMO) Theory to analyze nucleophilic/electrophilic sites in the boronate ester.
- Hammett Linear Free Energy Relationships (LFER) to quantify substituent effects on reaction rates.
- Green Chemistry Principles (e.g., atom economy) to design sustainable synthetic routes .
Q. How can researchers integrate this compound into polymer or material science applications?
- Answer : The α,β-unsaturated carbonyl group enables Michael addition for polymer cross-linking. Methodologies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
